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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737

Get Quote

Executive Summary
Cyclobutanesulfonyl chloride (CAS: 338453-16-0) is a critical sulfonylating reagent used to

introduce the cyclobutylsulfonyl motif, a pharmacophore increasingly valued in drug design for

its metabolic stability and specific steric profile compared to open-chain alkyl analogs.[1]

However, its utility is constrained by two primary instability vectors: hydrolytic sensitivity (rapid

degradation in the presence of moisture) and nucleophilic susceptibility. Successful application

requires strict adherence to anhydrous protocols and non-nucleophilic solvent systems. This

guide defines the operational boundaries to maximize reagent integrity and reaction yield.

Chemical Profile & Physical Properties[1][2][3][4][5]
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Property Data Notes

IUPAC Name Cyclobutanesulfonyl chloride

CAS Number 338453-16-0

Verify against vendor COA;

often confused with

cyclopropyl analogs.[1]

Molecular Formula C₄H₇ClO₂S

Molecular Weight 154.62 g/mol

Physical State Liquid Colorless to pale yellow.[1]

Boiling Point ~217°C (760 mmHg)

High boiling point allows for

thermal processing, but

vacuum distillation is

recommended to prevent

decomposition.[1]

Density 1.42 g/cm³
Denser than water; sinks in

aqueous biphasic washes.[1]

Flash Point ~85°C
Class IIIA Combustible Liquid.

[1]

Solubility & Solvent Compatibility
The solubility of cyclobutanesulfonyl chloride is dictated by its lipophilic cyclobutane ring and

the highly electrophilic sulfonyl chloride group.

Solvent Selection Framework
Critical Rule: Never use protic solvents (water, alcohols) or nucleophilic solvents (amines,

pyridine) as the primary dissolution medium for storage or stock solutions.[1]

Solubility Compatibility Table
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Solvent Class Status
Recommended
Solvents

Operational Notes

Chlorinated

Hydrocarbons
Ideal

Dichloromethane

(DCM), Chloroform,

1,2-Dichloroethane

Primary Choice.

Excellent solubility;

inert to the sulfonyl

chloride moiety.[1]

Ethers Good
THF, 2-MeTHF, 1,4-

Dioxane

Ensure solvents are

anhydrous.[1]

Peroxides in aged

ethers can accelerate

decomposition.[1]

Aromatics Good
Toluene, Xylene,

Chlorobenzene

Suitable for high-

temperature reactions

(reflux).[1]

Esters Acceptable
Ethyl Acetate,

Isopropyl Acetate

Good for work-up;

less ideal for reaction

due to potential

transesterification

side-reactions under

Lewis acidic

conditions.[1]

Polar Aprotic Caution
DMF, DMAc, NMP,

DMSO

Avoid DMSO (oxidant

risk).[1] DMF can

react exothermically if

Vilsmeier-Haack type

intermediates form

with trace HCl.[1]

Protic / Nucleophilic FORBIDDEN
Water, Methanol,

Ethanol, Amines

Immediate

degradation via

solvolysis.[1]

Decision Tree: Solvent Selection
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The following diagram illustrates the logical flow for selecting the appropriate solvent based on

the intended application.

Select Solvent for
Cyclobutanesulfonyl Chloride
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under Argon/N2
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High Temp (>80°C)

Anhydrous THF
(General Purpose)

Med Temp (40-66°C)
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Figure 1: Solvent selection logic based on thermal requirements and application type.[1]

Stability & Reactivity Profile
Hydrolytic Instability
The primary degradation pathway is hydrolysis.[1] Upon contact with water (even atmospheric

moisture), the sulfonyl chloride undergoes nucleophilic substitution at the sulfur atom.[1]

Mechanism: Water attacks the electrophilic sulfur, displacing the chloride ion.

Products: Cyclobutanesulfonic acid (strong acid) and Hydrogen Chloride (HCl gas/acid).[1]

Kinetics: The reaction is autocatalytic; the generated HCl can further catalyze degradation or

damage acid-sensitive moieties in a synthesis.[1]
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Figure 2: Hydrolysis pathway leading to reagent destruction and acid generation.[1]

Thermal Stability
Cyclobutanesulfonyl chloride is generally stable at room temperature.[1]

Decomposition Temperature: While the boiling point is ~217°C, prolonged heating above

100-120°C may induce desulfonylation (loss of SO₂), particularly in the presence of radical

initiators or transition metals.

Storage Stability: Stable for >12 months if stored at 2–8°C under an inert atmosphere

(Argon/Nitrogen).

Experimental Protocols
General Sulfonylation Protocol
This standard operating procedure (SOP) is designed to minimize hydrolysis and maximize

yield when coupling with an amine.[1]

Reagents:

Amine substrate (1.0 equiv)[1]

Cyclobutanesulfonyl chloride (1.1 – 1.2 equiv)[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

Solvent: Anhydrous DCM or THF[1]
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Catalyst: DMAP (0.1 equiv) – Optional, for unreactive amines.[1]

Workflow:

Preparation: Flame-dry glassware and purge with Nitrogen/Argon.[1]

Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0°C.[1]

Addition: Add cyclobutanesulfonyl chloride dropwise (neat or as a solution in DCM) to

control the exotherm.

Why? Controlling temperature prevents side reactions and minimizes moisture

condensation.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by

TLC/LCMS.[1]

Quench: Add saturated aqueous NaHCO₃.

Why? Neutralizes the HCl byproduct and hydrolyzes excess sulfonyl chloride to the water-

soluble sulfonate salt.[1]

Work-up: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Handling & Safety[1]
Corrosivity: Causes severe skin burns and eye damage (H314).[1] Wear nitrile gloves, safety

goggles, and a lab coat.

Moisture Sensitivity: Always recap bottles immediately. Store in a desiccator or fridge.

Ventilation: Handle in a fume hood. The hydrolysis releases HCl gas.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

